Biotin-16-UTP (tetrasodium)
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Overview
Description
Biotin-16-UTP (tetrasodium): is a biotinylated nucleotide used primarily in molecular biology and biochemistry. It is a modified form of uridine triphosphate (UTP) where biotin is attached to the 16th carbon atom. This compound is widely used as a substrate for RNA polymerases in in vitro transcription reactions, allowing for the labeling and detection of RNA molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-16-UTP (tetrasodium) involves the chemical modification of UTP to introduce a biotin moiety. The process typically includes the following steps:
Activation of UTP: UTP is activated using a coupling reagent such as carbodiimide.
Biotinylation: The activated UTP is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) to form Biotin-16-UTP.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity
Industrial Production Methods: Industrial production of Biotin-16-UTP (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of UTP and biotin-NHS are reacted under controlled conditions.
Purification: The crude product is purified using industrial-scale HPLC.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions: Biotin-16-UTP (tetrasodium) primarily undergoes substitution reactions during its synthesis and application. The biotin moiety is introduced through a nucleophilic substitution reaction with UTP.
Common Reagents and Conditions:
Reagents: UTP, biotin-NHS, carbodiimide.
Conditions: The reactions are typically carried out in aqueous buffers at neutral pH and room temperature
Major Products: The major product of these reactions is Biotin-16-UTP (tetrasodium), which is used for RNA labeling in various molecular biology applications .
Scientific Research Applications
Chemistry: Biotin-16-UTP (tetrasodium) is used in the synthesis of biotinylated RNA, which can be used in various biochemical assays and studies.
Biology: In molecular biology, Biotin-16-UTP (tetrasodium) is used as a substrate for RNA polymerases (T7, T3, and SP6) in in vitro transcription reactions. The biotinylated RNA produced can be detected using streptavidin-based methods, making it useful for studying gene expression and RNA-protein interactions .
Medicine: Biotin-16-UTP (tetrasodium) is used in diagnostic assays to detect specific RNA sequences. It is also used in the development of RNA-based therapeutics and vaccines .
Industry: In the biotechnology industry, Biotin-16-UTP (tetrasodium) is used in the production of biotinylated RNA for various applications, including microarray target preparation and RNA amplification .
Mechanism of Action
Biotin-16-UTP (tetrasodium) functions as a substrate for RNA polymerases, replacing UTP in the transcription reaction. The biotin moiety allows the resulting RNA to be easily detected and captured using streptavidin-based methods. The molecular targets include RNA polymerases and streptavidin, which binds to biotin with high affinity .
Comparison with Similar Compounds
Biotin-11-UTP: Another biotinylated UTP used for RNA labeling.
Biotin-20-UTP: A biotinylated UTP with a longer linker between the biotin and UTP.
Uniqueness: Biotin-16-UTP (tetrasodium) is unique due to its specific linker length, which provides optimal accessibility for streptavidin binding while maintaining the functionality of the RNA. This makes it particularly useful for applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C32H48N7Na4O19P3S |
---|---|
Molecular Weight |
1051.7 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,4S,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C32H52N7O19P3S.4Na/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27?,28-,30+;;;;/m0..../s1 |
InChI Key |
XZXSGZXJRIHQQJ-FRRAGVDUSA-J |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@H](C([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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